2,6-Dichloroquinoline
Overview
Description
2,6-Dichloroquinoline is a chlorinated derivative of quinoline, which is an aromatic nitrogen compound with applications in various chemical syntheses and potential biological activities. Although the provided papers do not directly discuss 2,6-Dichloroquinoline, they do provide insights into the chemistry of related quinoline compounds, which can be extrapolated to understand the properties and reactivity of 2,6-Dichloroquinoline.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, 2,4-Dichloroquinolines were synthesized from 2-ethynylanilines using diphosgene in acetonitrile, indicating that halogenated quinolines can be prepared from aniline derivatives . Similarly, 2,4-dichloro-6-methylquinoline was synthesized in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . These methods suggest that 2,6-Dichloroquinoline could potentially be synthesized through analogous reactions involving appropriate precursors and chlorinating agents.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives is characterized by the presence of chlorine atoms on the quinoline ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of 2,4-dichloro-6-methylquinoline was determined to belong to the triclinic crystal system, which provides insights into the geometric arrangement of atoms in the molecule . This information can be used to infer the molecular structure of 2,6-Dichloroquinoline, which would also feature chlorine substituents affecting its electronic configuration and intermolecular interactions.
Chemical Reactions Analysis
Chloroquinoline derivatives participate in various chemical reactions. The sp3 C-H bond arylation of tetrahydroisoquinolines via DDQ oxidation indicates that quinoline derivatives can undergo nucleophilic addition reactions with aryl Grignard reagents . This reactivity could be relevant to 2,6-Dichloroquinoline, as the presence of chlorine atoms might activate certain positions on the ring for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives can be influenced by their molecular structure. For instance, different crystalline forms of 6-chloroquinolin-2(1H)-one exhibited variations in their intermolecular interactions, which affected their spectroscopic properties and thermal behavior . These findings suggest that 2,6-Dichloroquinoline would also have distinct physical and chemical properties depending on its molecular conformation and the nature of its intermolecular interactions.
Scientific Research Applications
Corrosion Inhibition
2,6-Dichloroquinoline derivatives have been shown to be excellent inhibitors of corrosion in mild steel, particularly in hydrochloric acid solutions. These compounds, including 2,6-dichloroquinoline-3-carbaldehyde, demonstrate high potentialities in protecting metals against dissolution. Their effectiveness as corrosion inhibitors has been confirmed through various techniques including electrochemical studies and surface morphology examinations using Scanning Electron Microscopy and Atomic Force Microscopy (Lgaz et al., 2017).
Polymer Synthesis
2,6-Dichloroquinoline has been utilized in the electrochemical and chemical preparation of π-conjugated poly(quinoline-2,6-diyl). This polymer exhibits a linear structure with highly extended π-conjugation and strong electron-accepting properties, making it of interest in various applications, including electronic materials (Saito et al., 1994).
Catalyzed Amination
The palladium-catalyzed amination of 2,6-dichloroquinoline with adamantane-containing amines has been studied. This process highlights the selective amination of 2,6-dichloroquinoline, providing insights into synthetic pathways for creating complex quinoline-based compounds (Abel et al., 2013).
Antimicrobial Applications
Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives synthesized from 2,4-dichloroquinolines have shown moderate antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These findings suggest potential applications of 2,6-dichloroquinoline derivatives in developing new antimicrobial agents (Balaji et al., 2013).
Anticancer Research
2,6-Dichloroquinoline derivatives have been explored for their potential in anticancer research. Novel compounds, such as N-(4-(2,6-dichloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides, have exhibited promising inhibitory action against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Desai et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFGLZUUCLXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345842 | |
Record name | 2,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinoline | |
CAS RN |
1810-72-6 | |
Record name | 2,6-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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